1H-1,2,3-benzotriazin-4-one
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Overview
Description
1H-1,2,3-Benzotriazin-4-one is a heterocyclic compound that belongs to the class of benzotriazines It is characterized by a triazine ring fused to a benzene ring, forming a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,3-Benzotriazin-4-one can be synthesized through several methods. One common approach involves the diazotization of 2-aminobenzamide followed by cyclization. This method typically uses sodium nitrite and hydrochloric acid to form the diazonium salt, which then undergoes intramolecular cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of solvents like dimethylformamide (DMF) to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,3-Benzotriazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolino[3,2-c][1,2,3]benzotriazin-8-one.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzotriazines and benzodiazepinones, which have significant biological activities .
Scientific Research Applications
1H-1,2,3-Benzotriazin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-1,2,3-benzotriazin-4-one and its derivatives often involves the inhibition of specific enzymes. For example, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose, thereby helping to regulate blood sugar levels . The molecular targets and pathways involved vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
1H-1,2,3-Benzotriazin-4-one can be compared with other similar compounds, such as:
1,2,3-Benzothiatriazine-1,1-dioxide: This compound has a similar triazine ring but includes a sulfur atom, which imparts different chemical properties and reactivity.
1,2,4-Triazine derivatives: These compounds have a different arrangement of nitrogen atoms in the ring, leading to variations in their chemical behavior and applications.
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique structure, diverse reactivity, and potential applications in medicine, biology, and industry. Its ability to undergo various chemical reactions and its role as an enzyme inhibitor make it a valuable compound for further research and development.
Properties
IUPAC Name |
1H-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-5-3-1-2-4-6(5)8-10-9-7/h1-4H,(H,8,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSSTTLDFWKBSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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